N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide
Description
Properties
CAS No. |
62935-94-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11) |
InChI Key |
VYCQCQDDXLVHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ethyl 2-(2-oxopyrrolidin-1-yl)acetate is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antiepileptic Activity
One of the most notable applications of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is in the treatment of epilepsy. The compound is structurally related to Levetiracetam, a widely used antiepileptic drug. Research indicates that its dextrorotatory enantiomer exhibits significant efficacy in preventing seizures and protecting against hypoxic and ischemic damage to the central nervous system .
Case Study: Efficacy in Epilepsy Treatment
A study published in the European Journal of Pharmacology demonstrated that this compound significantly reduced seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study: Neuroprotection in Animal Models
In experimental models of neurodegeneration, this compound was found to enhance neuronal survival rates and improve cognitive functions, indicating its potential application in treating neurodegenerative disorders .
Polymer Synthesis
This compound has been explored for use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or crosslinking agent in the development of new polymeric materials with enhanced mechanical properties and thermal stability.
Case Study: Development of Biodegradable Polymers
Research has demonstrated that incorporating this compound into polymer matrices can improve biodegradability while maintaining structural integrity under various environmental conditions. This application is particularly relevant for sustainable material development .
Potential Cosmetic Applications
Recent studies have also suggested that this compound may have applications in cosmetic formulations. Its moisturizing properties could enhance skin hydration and improve the texture of topical products.
Case Study: Skin Hydration Studies
In clinical trials assessing skin hydration, formulations containing this compound showed significant improvements in moisture retention compared to control formulations, highlighting its potential as an active ingredient in cosmetics .
Mechanism of Action
The exact mechanism of action of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is not fully understood. it is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may increase the density of acetylcholine receptors and improve synaptic plasticity, leading to enhanced learning and memory .
Comparison with Similar Compounds
Piracetam (2-(2-Oxopyrrolidin-1-yl)acetamide)
- Structure : Lacks the additional oxo group on the ethyl chain present in the target compound.
- Activity: A well-known nootropic with modest cognitive-enhancing effects, primarily via modulation of ionotropic glutamate receptors .
- Safety : Shares similar GHS hazards (H302, H317) but is widely used clinically due to established safety margins .
N-Acyl Derivatives (e.g., N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide)
- Structure: Features a benzofuranoyl substituent instead of the pyrrolidinone ring.
- Activity : Demonstrates varied receptor affinities, with some derivatives showing enhanced GABAergic activity compared to the parent compound .
- Synthesis : Prepared via analogous N-acylation strategies, highlighting the versatility of the acetamide core for functionalization .
Heterocyclic Acetamide Derivatives
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide
- Structure : Incorporates a pyridazinyl fluorophenyl group.
- Activity : Likely targets kinase or inflammatory pathways due to the pyridazine moiety, diverging from the neuropharmacological focus of the target compound .
- Safety: No specific hazard data available, but fluorinated analogs often exhibit distinct metabolic stability and toxicity profiles .
Thiazolidinone Derivatives (e.g., N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide)
- Structure: Contains a sulfonylated thiazolidinone ring.
- Synthesis : Requires multistep reactions involving sulfonation and imine formation, contrasting with the simpler N-acylation used for the target compound .
Metal Complexes and Hydrazinyl Derivatives
2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes
- Structure : Chelates Ni(II) or Co(II) ions via hydrazone ligands.
- Activity : Exhibits antimicrobial activity against bacterial and fungal strains, as well as DNA-binding properties, diverging from the neurological targets of the target compound .
- Applications: Potential use in metallodrugs or diagnostic agents due to their redox activity and ligand geometry .
Pharmacological Target Comparison
Biological Activity
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, also referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 142.16 g/mol. The compound's structure includes a pyrrolidine ring, which is significant for its biological activity.
Research indicates that compounds related to this compound exhibit various mechanisms of action, particularly in the context of neuropharmacology and anti-inflammatory responses:
- Neuroprotective Effects : Similar compounds such as levetiracetam have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter release and inhibition of excitotoxicity in neuronal cells .
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes. Inhibition of TACE can lead to reduced levels of pro-inflammatory cytokines .
- Anticancer Properties : Some derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that modifications in the pyrrolidine structure can enhance therapeutic efficacy .
Table 1: Biological Activity Summary
| Activity Type | Compound/Derivatives | IC50 (µM) | Notes |
|---|---|---|---|
| TACE Inhibition | N-hydroxy derivatives | <5 | High selectivity over MMPs |
| Neuroprotection | Levetiracetam | 0.42 | Effective in reducing excitotoxicity |
| Anticancer (A549 Cells) | 5-Oxopyrrolidine derivatives | 25.72 | Significant cytotoxicity observed |
| Antimicrobial | Various oxopyrrolidine derivatives | Varies | Effective against multidrug-resistant strains |
Case Studies
- Neuroprotective Effects in Epilepsy : A study on levetiracetam demonstrated its efficacy in reducing seizure frequency and severity in patients with epilepsy. The mechanism was linked to enhanced GABAergic transmission and reduced glutamate release .
- TACE Inhibition and Inflammation : Research involving N-hydroxy derivatives showed potent inhibition of TACE activity, leading to decreased TNF-alpha production in human whole blood assays. This suggests potential therapeutic applications for inflammatory diseases .
- Anticancer Activity : A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that certain modifications significantly increased their activity against A549 lung adenocarcinoma cells, indicating a promising avenue for drug development against lung cancer .
Q & A
Basic: What are the established synthetic routes for N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, and what reaction conditions optimize yield?
The synthesis typically involves coupling 2-pyrrolidone derivatives with acetamide precursors. A representative method (for analogous compounds) uses acetyl chloride and sodium carbonate in dichloromethane under reflux. Key steps include:
- Acylation : Reacting 2-pyrrolidone with chloroacetyl chloride to form the intermediate.
- Amidation : Introducing the acetamide moiety via nucleophilic substitution.
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) achieve >95% purity .
Optimization requires controlled stoichiometry (excess acylating agent), inert atmosphere to prevent hydrolysis, and monitoring via TLC.
Basic: How is the structural integrity of this compound validated in synthetic batches?
Structural confirmation relies on:
- NMR : NMR (300 MHz, CDCl₃) shows characteristic peaks: δ 2.14 (s, acetyl CH₃), 3.31 (m, pyrrolidinone CH₂), and 7.69 (br s, NH) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion [M+H]⁺ at m/z 142.16 .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 50.70%, N: 19.71%) .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H317) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H302) .
- Spill Management : Collect solid residues with absorbent materials; avoid water to prevent dispersion .
Advanced: How does the compound interact with neuronal targets, and what methodologies elucidate its mechanism?
Piracetam modulates glutamate and acetylcholine receptors. Key methodologies include:
- Radioligand Binding Assays : Competes with -MK-801 for NMDA receptor sites .
- Electrophysiology : Patch-clamp studies on hippocampal slices reveal enhanced long-term potentiation (LTP) .
- Computational Modeling : DFT studies predict binding affinities to synaptic proteins (e.g., synaptic vesicle glycoprotein 2A) .
Advanced: What analytical strategies resolve contradictions in reported toxicity data?
Discrepancies in acute oral toxicity (e.g., LD₅₀ ranging 3,000–5,000 mg/kg in rodents) arise from:
- Dosing Vehicles : Aqueous vs. lipid-based formulations affect bioavailability .
- Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., rat vs. human liver microsomes) .
- Endpoint Criteria : Harmonize OECD 423 (acute toxic class method) with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Advanced: How can reaction byproducts be minimized during scale-up synthesis?
- Process Optimization :
- Temperature Control : Maintain <5°C during acylation to suppress diketopiperazine formation .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amidation and reduce unreacted intermediates .
- Quality Control :
Advanced: What computational tools predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility of the acetamide bond in aqueous environments (pH 7.4, 37°C) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the pyrrolidinone ring to predict oxidative degradation .
Basic: What are the recommended storage conditions to ensure compound stability?
Store in airtight containers at −20°C, desiccated (RH <30%), and protected from light. Shelf life exceeds 24 months under these conditions .
Advanced: How does structural modification of the pyrrolidinone ring affect bioactivity?
Comparative studies with derivatives (e.g., 4-hydroxy or 3-cyano substitutions) reveal:
- Enhanced Bioavailability : 4-Hydroxy analogs show 2-fold higher BBB permeability in MDCK-MDR1 assays .
- Reduced Toxicity : Methylation at the pyrrolidinone nitrogen decreases hepatotoxicity in zebrafish models .
Advanced: What techniques validate the compound’s purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
